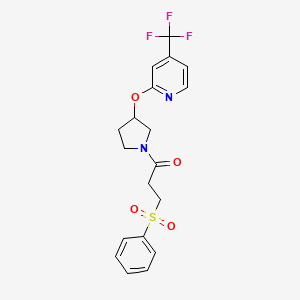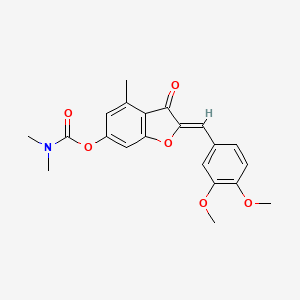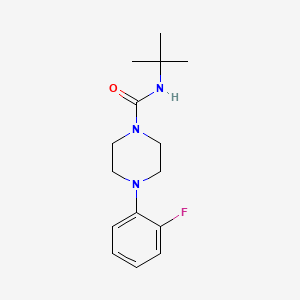![molecular formula C12H16N2 B2773663 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole CAS No. 67177-54-2](/img/structure/B2773663.png)
1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole
Overview
Description
“1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole”, also known as Diazepinoindole, is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.27 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole . The InChI code is 1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.27 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the data I have.Scientific Research Applications
Anti-HIV Properties
Researchers have explored indole derivatives as potential anti-HIV agents. For example, indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .
Antitubercular Properties
Indole-3-carbaldehyde: derivatives have been explored for their antitubercular activity . Further investigations into their efficacy against Mycobacterium tuberculosis are ongoing.
Mechanism of Action
Target of Action
The primary target of 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole, also known as 2,3,4,5,11,11a-Hexahydro-1H-[1,4]diazepino[1,2-a]indole, is the 5-HT (2C) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is involved in a variety of functions, including mood regulation, appetite, and anxiety .
Mode of Action
This compound acts as an agonist at the 5-HT (2C) receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole binds to the 5-HT (2C) receptor, activating it to produce a therapeutic response .
Biochemical Pathways
Upon activation of the 5-HT (2C) receptor, a series of biochemical reactions occur. These reactions involve various signaling pathways, including the phospholipase C (PLC) pathway. Activation of these pathways leads to changes in cellular function, such as modulation of neuronal firing, regulation of mood, and control of feeding behavior .
Result of Action
The activation of the 5-HT (2C) receptor by 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole can lead to various physiological effects. For instance, it has been shown to have potential anxiolytic effects , as demonstrated by activity in a mouse shock-aggression assay .
properties
IUPAC Name |
2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCXBDNAWJYLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2CC3=CC=CC=C3N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2773580.png)
![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)


![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2773585.png)

![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2773594.png)
![2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2773598.png)
![1-[4-(8-Fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2773600.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2773602.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2773603.png)